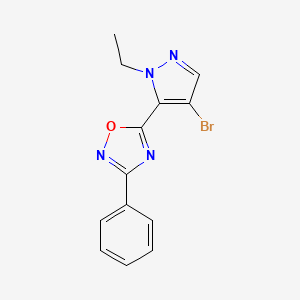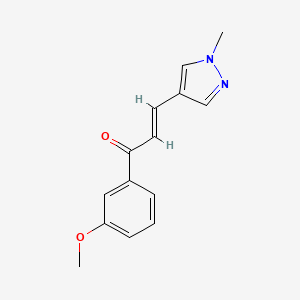![molecular formula C20H24ClNO2 B10946227 N-(butan-2-yl)-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide](/img/structure/B10946227.png)
N-(butan-2-yl)-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a sec-butyl group attached to the nitrogen atom of the benzamide moiety and a chlorinated phenoxy methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced by reacting the benzamide intermediate with 4-chloro-3,5-dimethylphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE: can be compared with other benzamides such as metoclopramide and sulpiride.
Metoclopramide: Used as an antiemetic and gastroprokinetic agent.
Sulpiride: Used as an antipsychotic and antidepressant.
Uniqueness
The uniqueness of N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE lies in its specific structural features, such as the sec-butyl group and the chlorinated phenoxy methyl group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H24ClNO2 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N-butan-2-yl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C20H24ClNO2/c1-5-15(4)22-20(23)17-8-6-16(7-9-17)12-24-18-10-13(2)19(21)14(3)11-18/h6-11,15H,5,12H2,1-4H3,(H,22,23) |
InChI Key |
MORGUCRJFRLVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946156.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10946159.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946165.png)
![4-{[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10946168.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10946171.png)
![2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B10946175.png)
![2,3-dimethoxy-6-[(2-{[3-methyl-1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinyl)carbonyl]benzoic acid](/img/structure/B10946187.png)
![N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide](/img/structure/B10946192.png)

![7-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10946216.png)
![N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B10946219.png)

![7-(difluoromethyl)-N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10946234.png)
![1-ethyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10946237.png)
